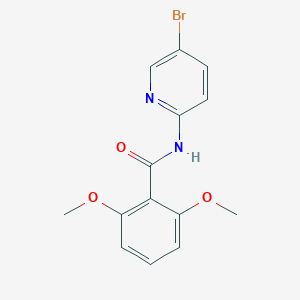
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide, also known as 5-Br-PYB-DMeOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide involves the inhibition of protein kinase CK2 activity. This leads to the downregulation of various signaling pathways involved in cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and downregulate various signaling pathways involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory properties and has been shown to inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and can inhibit the activity of matrix metalloproteinases. However, one of the limitations of using this compound is its cytotoxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide. One area of research could focus on the development of more potent and selective inhibitors of protein kinase CK2. Additionally, further studies could investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy in cancer treatment. Another area of research could focus on the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.
Synthesemethoden
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide can be synthesized using a two-step reaction process. The first step involves the bromination of 2,6-dimethoxybenzamide using N-bromosuccinimide (NBS) in the presence of acetic acid. The second step involves the reaction of the resulting 5-bromo-2,6-dimethoxybenzamide with 2-pyridylboronic acid in the presence of a palladium catalyst to yield N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
Molekularformel |
C14H13BrN2O3 |
|---|---|
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-4-3-5-11(20-2)13(10)14(18)17-12-7-6-9(15)8-16-12/h3-8H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
UPWVKOCTZDDHHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244674.png)

![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![3-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244685.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244688.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244697.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)